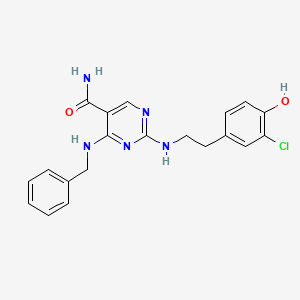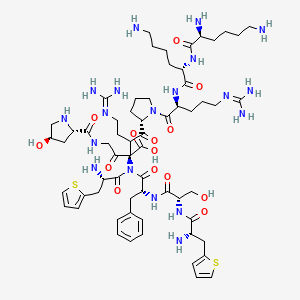
L-Arginine, N2-(N-(N-(N-(N-(N-(trans-4-hydroxy-1-(1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B 4310 is a bradykinin inhibitor.
Aplicaciones Científicas De Investigación
Enzymatic Activity and Histological Investigations
Research on L-arginine-based peptides, such as L-prolyl-L-arginyl and its derivatives, has primarily focused on their enzymatic activity and histological applications. Gossrau's study on peptidases explored the hydrolysis of various peptide naphthylamides, including L-prolyl-L-arginyl, highlighting its potential role in metabolic processes in organs like the small intestine and kidney (Gossrau, 1977).
Peptide Synthesis and Structure
Significant research has been conducted on the synthesis of peptides containing L-arginine, L-prolyl, and other amino acids, as seen in the works of Boissonnas and Guttmann. Their studies focused on the synthesis of various peptides for potential applications in understanding biological processes and developing therapeutic agents (Boissonnas et al., 1959), (Boissonnas et al., 1961).
Pharmacological and Biological Properties
In pharmacology, L-arginine-based peptides have been studied for their biological properties. For example, Inouye et al. synthesized an octadecapeptide amide containing L-arginine and L-prolyl, examining its adrenal-stimulating activities and its role as a lipotropic agent (Inouye et al., 1970).
Neurokinin Receptor Antagonism
Studies on neurokinin antagonists by Hagiwara et al. involved modifying peptides with L-arginine and L-prolyl components to discover novel substance P antagonists, demonstrating their potential in neurological research (Hagiwara et al., 1994).
Bradykinin Receptor Study
Research by Srinivasan et al. explored the role of bradykinin receptors in canine prostate cells, employing peptides including L-arginyl-L-prolyl, to understand their pharmacological characteristics in prostatic tissue (Srinivasan et al., 2004).
Propiedades
Número CAS |
103412-40-4 |
|---|---|
Nombre del producto |
L-Arginine, N2-(N-(N-(N-(N-(N-(trans-4-hydroxy-1-(1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)- |
Fórmula molecular |
C62H95N19O14S2 |
Peso molecular |
1394.7 g/mol |
Nombre IUPAC |
(2R)-3-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[[(2S)-2-amino-3-thiophen-2-ylpropanoyl]-[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-2-[2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]pentanoic acid |
InChI |
InChI=1S/C62H95N19O14S2/c63-21-6-4-16-40(65)51(86)76-43(17-5-7-22-64)54(89)77-44(18-8-23-72-60(68)69)57(92)80-25-9-19-48(80)50(85)39(20-24-73-61(70)71)62(59(94)95,49(84)33-75-53(88)45-29-36(83)32-74-45)81(56(91)42(67)31-38-15-11-27-97-38)58(93)46(28-35-12-2-1-3-13-35)78-55(90)47(34-82)79-52(87)41(66)30-37-14-10-26-96-37/h1-3,10-15,26-27,36,39-48,74,82-83H,4-9,16-25,28-34,63-67H2,(H,75,88)(H,76,86)(H,77,89)(H,78,90)(H,79,87)(H,94,95)(H4,68,69,72)(H4,70,71,73)/t36-,39?,40+,41+,42+,43+,44+,45+,46-,47+,48+,62-/m1/s1 |
Clave InChI |
BAPXVPGXAHEAKB-BYZYXFGASA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)C(=O)C(CCN=C(N)N)[C@@](C(=O)CNC(=O)[C@@H]2C[C@H](CN2)O)(C(=O)O)N(C(=O)[C@H](CC3=CC=CS3)N)C(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)N |
SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)C(CCN=C(N)N)C(C(=O)CNC(=O)C2CC(CN2)O)(C(=O)O)N(C(=O)C(CC3=CC=CS3)N)C(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CS5)N |
SMILES canónico |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)C(CCN=C(N)N)C(C(=O)CNC(=O)C2CC(CN2)O)(C(=O)O)N(C(=O)C(CC3=CC=CS3)N)C(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CS5)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
B 4310 B-4310 bradykinin, Lys-Lys-3-Hyp-5,8-Thi-7-Phe- bradykinin, Lys-Lys-Hyp(3)-(Thi-Ala)(5,8)-Phe(7)- bradykinin, lysyl-lysyl-hydroxyproly(3)-(thienylalanyl)(5,8)-phenylalanyl(7)- Lys-Lys-3-Hyp-5,8-(Thi-Ala)-7-Phe- lysyl-lysyl-3-(hydroxyprolyl)-5,8-thienyl-7-phenylalanine-bradykinin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



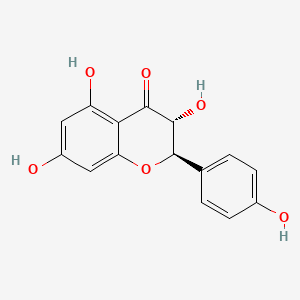
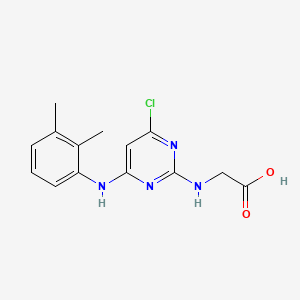
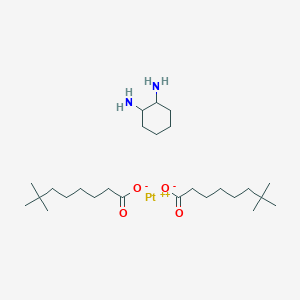
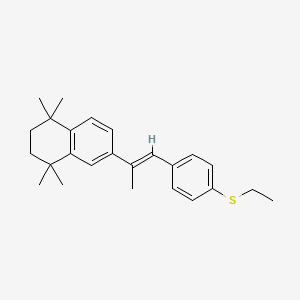
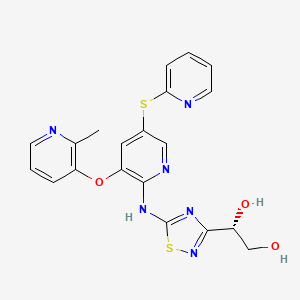
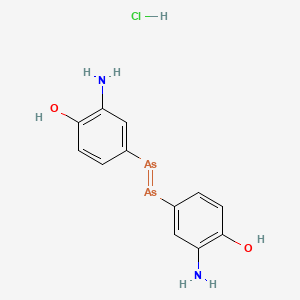
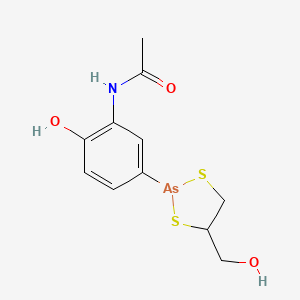
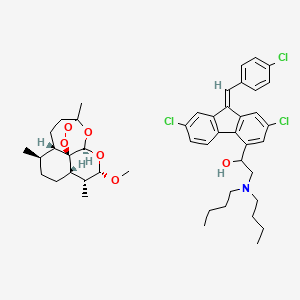
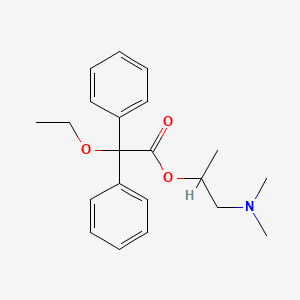
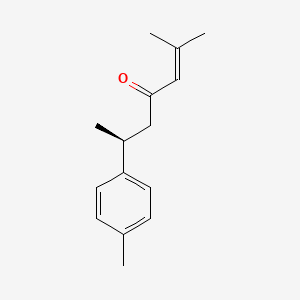
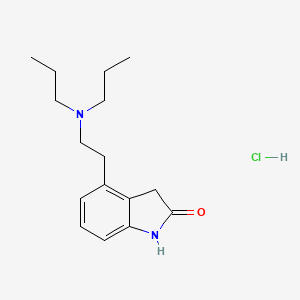
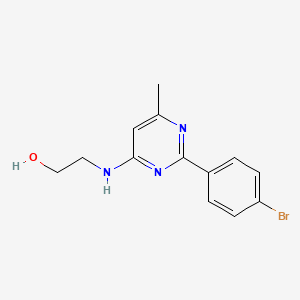
![5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide](/img/structure/B1667628.png)
